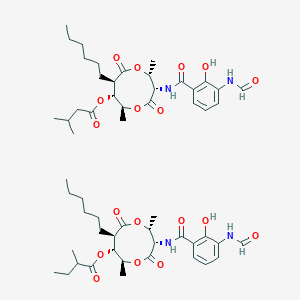

antimycin A1

Description

Properties

IUPAC Name |

[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFFUZWRFRDZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O9 | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859633 | |

| Record name | 3-(3-Formamido-2-hydroxybenzamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

1397-94-0, 642-15-9 | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

300.2 °F (EPA, 1998), 139-140 °C | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Antimycin A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A1, a potent secondary metabolite produced by Streptomyces species, has been a cornerstone in mitochondrial research for decades. Its highly specific and powerful inhibitory action on the mitochondrial electron transport chain has made it an invaluable tool for dissecting the intricacies of cellular respiration and a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex III

The principal molecular target of this compound is the cytochrome bc1 complex , also known as Complex III , a critical component of the mitochondrial electron transport chain (ETC). This compound exerts its inhibitory effect by binding with high affinity to the Qi site of the cytochrome b subunit within Complex III.

This binding event physically obstructs the transfer of electrons from cytochrome b to cytochrome c1. This interruption effectively stalls the Q-cycle, a key process in which ubiquinol (B23937) is oxidized, leading to the translocation of protons across the inner mitochondrial membrane. The direct consequences of this inhibition are multifaceted and profound, leading to a cascade of cellular events:

-

Disruption of the Electron Transport Chain: The flow of electrons downstream from Complex III is halted, preventing the reduction of cytochrome c and subsequent transfer of electrons to Complex IV.

-

Collapse of the Mitochondrial Membrane Potential (ΔΨm): The blockage of proton pumping at Complex III leads to a dissipation of the proton gradient across the inner mitochondrial membrane, resulting in a significant drop in the mitochondrial membrane potential.

-

Inhibition of ATP Synthesis: The diminished proton-motive force resulting from the collapsed membrane potential severely impairs the function of ATP synthase (Complex V), leading to a drastic reduction in cellular ATP production through oxidative phosphorylation.

-

Increased Production of Reactive Oxygen Species (ROS): The inhibition at the Qi site causes a backup of electrons upstream in the ETC. This leads to the formation of a highly reactive semiquinone radical at the Qo site of Complex III, which can then react with molecular oxygen to generate superoxide (B77818) anions (O2•-), a primary reactive oxygen species. This surge in ROS contributes to oxidative stress and cellular damage.

-

Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and the disruption of mitochondrial integrity can trigger the intrinsic pathway of apoptosis. This compound has also been reported to bind to the anti-apoptotic protein Bcl-2, further promoting programmed cell death.

Signaling Pathway Diagram

Caption: Primary mechanism of this compound action on the mitochondrial electron transport chain.

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of this compound.

| Parameter | Organism/Cell Line | Value | Reference |

| EC50 (Growth Inhibition) | Rhizoctonia solani | 1.25 µg/mL | |

| IC50 (Cell Survival) | HepG2 cells | 15.97 nmol/dm³ | |

| L6 cells (glucose media) | ~100 nM | ||

| L6 cells (galactose media) | ~17 nM | ||

| H9c2 cells (glucose media) | ~30 nM | ||

| H9c2 cells (galactose media) | ~3 nM | ||

| HepG2 cells (glucose media) | ~1000 nM | ||

| HepG2 cells (galactose media) | ~56 nM | ||

| HeLa cells | ~50 µM | ||

| Inhibitory Constant (Ki) | Bovine Heart Complex III | ≤ 3 pM | |

| Dissociation Constant (Kd) | Bovine Heart bc1 complex | ~30 pM | |

| Effect on Mitochondrial Membrane Potential (ΔΨm) | A549 cells (50 µM) | ~38% loss | |

| Apoptosis Induction | A549 cells (50 µM) | ~17% of cells |

Detailed Experimental Protocols

Mitochondrial Complex III Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

-

Cytochrome c solution (oxidized)

-

Dithiothreitol (DTT)

-

This compound solution (inhibitor control)

-

96-well microplate

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

-

Reagent Preparation:

-

Prepare a working solution of reduced cytochrome c by incubating oxidized cytochrome c with DTT.

-

Prepare a solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) to be used as a specific inhibitor.

-

-

Assay Setup:

-

In a 96-well plate, prepare reaction wells containing the Complex III Assay Buffer.

-

For inhibitor control wells, add this compound to a final concentration that ensures complete inhibition (e.g., 10 µM).

-

Add the isolated mitochondrial sample to each well.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the reduced cytochrome c substrate to all wells.

-

Immediately place the plate in a spectrophotometer and begin kinetic measurements of the absorbance at 550 nm every 30 seconds for 10-20 minutes. The oxidation of cytochrome c by Complex IV is inhibited by the presence of potassium cyanide in the assay buffer. The reduction of cytochrome c is then measured.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (change in absorbance over time) for both the sample and the inhibitor control wells.

-

The specific activity of Complex III is the difference between the rates of the sample and the inhibitor control, normalized to the amount of mitochondrial protein added.

-

The Discovery and Origin of Antimycin A1 from Streptomyces Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimycin A1, a potent secondary metabolite produced by bacteria of the genus Streptomyces, has garnered significant scientific interest due to its broad-spectrum biological activities, including antifungal, insecticidal, and piscicidal properties.[1][2] First identified in the mid-20th century, this nine-membered dilactone antibiotic has since been the subject of extensive research, leading to a comprehensive understanding of its biosynthesis, mechanism of action, and potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of the discovery of this compound, its origin from various Streptomyces species, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities.

Discovery and Origin

Antimycin A was first reported in 1945 as an antibiotic preparation effective against fungi, isolated from cultures of an unidentified Streptomyces species.[3] Subsequent research led to the isolation of the crystalline active substance, designated Antimycin A, and the proposal of its probable molecular formula as C₂₈H₄₀O₉N₂.[3] The producing organism was later identified as a species of Streptomyces.

Since its initial discovery, a variety of Streptomyces species have been identified as producers of Antimycin A and its analogues. These include, but are not limited to:

-

Streptomyces olivaceiscleroticus[5]

-

Streptomyces argillaceus[1]

-

Streptomyces wadayamensis[1]

-

Streptomyces sp. K01-0031[6]

These bacteria are predominantly soil-dwelling and are known for their prolific production of a wide array of secondary metabolites with diverse biological activities.[5][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₂O₉ | [3][5] |

| Molecular Weight | 548.6 g/mol | [1][10] |

| Appearance | Solid, crystalline substance | [3][7] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform; Insoluble in water | [10] |

Biological Activity of this compound

This compound exhibits potent inhibitory activity against a range of organisms. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III (cytochrome c reductase), which disrupts cellular respiration and leads to the production of reactive oxygen species (ROS).[2] This inhibition is highly specific and effective at nanomolar concentrations.[6]

Antifungal Activity

This compound is a powerful fungicide.[3] The minimum inhibitory concentrations (MICs) against various fungal species are detailed in the table below.

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Nigrospora sphaerica | 1:800,000,000 dilution | [3] |

| Rhizoctonia solani | EC₅₀ of 1.25 µg/mL | [11] |

Note: The original paper for Nigrospora sphaerica reported the activity as a dilution. This is an exceptionally high potency.

Other Biological Activities

Beyond its antifungal properties, this compound is also a potent piscicide (fish poison) and is the active ingredient in the commercial product Fintrol.[2] It also demonstrates insecticidal and nematocidal activities.[6] More recently, it has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the isolation, purification, and characterization of this compound from Streptomyces species.

Fermentation for this compound Production

This protocol is based on the methods described for the cultivation of Streptomyces species for antibiotic production.[3][5]

Objective: To cultivate a Streptomyces species in a liquid medium to produce this compound.

Materials:

-

A pure culture of a known this compound-producing Streptomyces strain (e.g., Streptomyces olivaceiscleroticus)

-

Soybean medium (40 g soybean oil meal, 20 g glucose, 10 g powdered calcium carbonate per liter) or other suitable production medium[3]

-

Shaker flasks (2 L)

-

Fermentation tank (optional, for large-scale production)

-

Incubator shaker

-

Aseptic transfer equipment

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of the Streptomyces culture from a soil stock or agar (B569324) slant to 30 mL of soybean medium in a suitable flask.[3]

-

Incubate the culture on a reciprocating shaker at 26°C for 48 hours.[3]

-

Transfer the seed culture to larger flasks (e.g., four 2 L Erlenmeyer flasks each containing 500 mL of the same medium) and incubate under the same conditions for another 48 hours.[3]

-

-

Production Fermentation:

-

Inoculate a production-scale volume of soybean medium (e.g., 70 L in a fermentation tank) with the prepared inoculum.[3]

-

Maintain the fermentation at 24-28°C for 80-96 hours with continuous stirring and aeration.[3]

-

Monitor the production of this compound using a suitable bioassay or analytical method (e.g., HPLC).

-

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth, based on established methods.[5]

Objective: To isolate and purify this compound from the culture filtrate.

Materials:

-

Fermentation broth containing this compound

-

n-Butanol

-

Petroleum ether

-

Chloroform

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Centrifuge

-

Glass chromatography column

Procedure:

-

Extraction:

-

Separate the mycelium from the fermentation broth by filtration or centrifugation.[5]

-

Adjust the pH of the clear filtrate to 7.0.[5]

-

Extract the active metabolite from the filtrate using an equal volume of n-butanol.[5]

-

Concentrate the n-butanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Precipitation:

-

Purification by Thin Layer Chromatography (TLC):

-

Dissolve a small amount of the precipitate in a suitable solvent.

-

Spot the dissolved sample onto a silica gel TLC plate.

-

Develop the chromatogram using a chloroform:methanol (24:1, v/v) solvent system.[5]

-

Visualize the separated components (e.g., under UV light or with a suitable staining reagent) to assess purity and determine the Rf value of this compound.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the remaining precipitate in a minimal amount of the eluting solvent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system, such as chloroform:methanol (95:5, v/v).[5]

-

Collect fractions and monitor the elution of this compound by TLC.

-

Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

-

-

Crystallization:

-

Induce crystallization of the purified this compound from the concentrated petroleum ether residues.[3]

-

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

-

Spectroscopic Analysis:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Determine the UV absorption spectrum in ethanol.[3]

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify functional groups.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the chemical structure.[5][8]

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.[8]

-

-

Biological Activity Assay:

-

Determine the Minimum Inhibitory Concentration (MIC) against a panel of fungi using a standard microdilution or agar diffusion method.[5]

-

Biosynthesis of this compound

The biosynthesis of Antimycin A is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[2][4] The biosynthetic gene cluster, designated as ant, encodes all the necessary enzymes for its production.[4]

The biosynthesis begins with the pathway-specific tryptophan-2,3-dioxygenase, AntN, which opens the indole (B1671886) ring of tryptophan.[4][12] This is followed by a series of condensation, adenylation, thiolation, ketoreduction, and other enzymatic reactions catalyzed by the PKS/NRPS assembly line to construct the characteristic nine-membered dilactone core of Antimycin A.[4][12]

Visualizations

Experimental Workflow for this compound Isolation and Purification

References

- 1. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimycin A - Wikipedia [en.wikipedia.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajbasweb.com [ajbasweb.com]

- 6. A new antibiotic, antimycin Ag, produced by Streptomyces sp. K01-0031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple Isolation of this compound and Some of Its Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple isolation of this compound and some of its toxicological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimycin A from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]

- 11. Aptly chosen, effectively emphasizing the action and mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Mechanism of Antimycin A1: A Technical Guide to its Inhibition of Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimycin A1 is a potent inhibitor of mitochondrial respiration, exerting its effects through a specific interaction with Complex III (Ubiquinol-Cytochrome c Reductase or Cytochrome bc1 complex) of the electron transport chain (ETC). This technical guide provides an in-depth exploration of the biochemical pathway inhibited by this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action. Understanding the precise inhibitory action of this compound is crucial for its use as a research tool in studying mitochondrial function and for its potential therapeutic applications.

The Core Mechanism of Inhibition: Targeting Complex III

This compound specifically binds to the Qi site of cytochrome b, a subunit of Complex III.[1] This binding event physically obstructs the transfer of electrons from cytochrome b to cytochrome c1.[1] The inhibition disrupts the Q-cycle, a critical process for pumping protons across the inner mitochondrial membrane.[2]

The consequences of this inhibition are multifaceted and profound:

-

Interruption of the Electron Transport Chain: The flow of electrons down the ETC is halted at Complex III.[1]

-

Collapse of the Mitochondrial Membrane Potential: The blockage of proton pumping leads to a dissipation of the electrochemical gradient across the inner mitochondrial membrane.[2]

-

Decreased ATP Synthesis: The proton motive force, essential for driving ATP synthase, is diminished, leading to a sharp decline in cellular ATP production.[3]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at the Qi site leads to the accumulation of electrons upstream, which can then be transferred to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species.[2]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound can be quantified through various parameters, most notably the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data related to the effects of this compound.

| Parameter | Value | Cell Line / Organism | Reference |

| IC50 (Cell Viability) | 15.97 nmol/dm³ | HepG2 | [3] |

| EC50 (Growth Inhibition) | 1.25 µg/mL | Rhizoctonia solani | N/A |

| Inhibitory Concentration | 25 ppb (complete kill) | Fish (general) | [4] |

| Inhibitory Concentration | 10 ppb (selective kill) | Fish (aquaculture) | [4] |

Visualizing the Pathway of Inhibition

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria to assess the inhibitory effect of this compound.

Materials:

-

Isolated mitochondria

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2

-

Substrates: Glutamate (B1630785) (10 mM), Malate (B86768) (10 mM)

-

ADP (20 mM)

-

Oligomycin (B223565) (50 µg/mL)

-

FCCP (10 µM)

-

Antimycin A (40 µM)

-

Seahorse XF96 or similar extracellular flux analyzer

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration using a Bradford or BCA assay.

-

Plate Seeding: Add 15 µg of mitochondrial protein per well to a Seahorse XF plate.

-

Substrate Addition: Add pre-warmed MAS containing 10 mM glutamate and 10 mM malate to each well.

-

Cartridge Loading: Load the Seahorse XF sensor cartridge with the following compounds in the designated ports:

-

Port A: 20 µL of 20 mM ADP

-

Port B: 22 µL of 50 µg/mL oligomycin

-

Port C: 24 µL of 10 µM FCCP

-

Port D: 26 µL of 40 µM Antimycin A

-

-

Seahorse Assay: Calibrate the Seahorse XF analyzer and then initiate the assay. The instrument will measure basal OCR, followed by sequential injections of ADP (to measure State 3 respiration), oligomycin (to measure State 4o respiration), FCCP (to measure maximal respiratory capacity), and finally Antimycin A (to inhibit Complex III and measure non-mitochondrial respiration).

-

Data Analysis: Analyze the OCR data to determine the specific inhibitory effect of Antimycin A on mitochondrial respiration.

Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of Complex III.

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer

-

Cytochrome c (2 mM solution)

-

Reduced Coenzyme Q2 (substrate)

-

Antimycin A (for inhibition control)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Sample Preparation: Dilute the isolated mitochondrial sample to a suitable concentration in the Complex III Assay Buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer and cytochrome c. For an inhibitor control, prepare a separate mix containing Antimycin A.

-

Assay Initiation: Add the mitochondrial sample to the reaction mix in a cuvette.

-

Substrate Addition: Initiate the reaction by adding reduced Coenzyme Q2.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the rate of cytochrome c reduction and thus to the Complex III activity.

-

Calculation: Calculate the specific activity of Complex III and the percentage of inhibition by Antimycin A.

Measurement of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

Materials:

-

Cultured cells

-

TMRE stock solution (in DMSO)

-

CCCP (a protonophore, as a positive control for depolarization)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate cells in a suitable format for fluorescence imaging or plate reader analysis.

-

Dye Loading: Incubate the cells with a working concentration of TMRE (e.g., 200 nM) in culture medium for 15-30 minutes at 37°C.

-

Treatment: Treat the cells with the desired concentration of this compound for the specified duration. For a positive control, treat a separate set of cells with CCCP (e.g., 50 µM) for 15 minutes.

-

Imaging/Measurement:

-

Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for TMRE (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Plate Reader: Measure the fluorescence intensity using a plate reader. A decrease in the signal corresponds to a loss of mitochondrial membrane potential.

-

-

Data Analysis: Quantify the change in fluorescence intensity to determine the effect of this compound on the mitochondrial membrane potential.

Quantification of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.

Materials:

-

Cultured cells

-

MitoSOX Red reagent

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Dye Loading: Incubate cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time.

-

Measurement:

-

Microscopy: Image the cells using a fluorescence microscope (Excitation/Emission ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. An increase in the fluorescence signal in the appropriate channel indicates higher levels of mitochondrial ROS.

-

-

Data Analysis: Quantify the fluorescence intensity to determine the fold-change in ROS production upon treatment with this compound.

Conclusion

This compound serves as an invaluable tool for probing the intricacies of mitochondrial function. Its specific and potent inhibition of Complex III provides a reliable method for studying the consequences of disrupting the electron transport chain. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies or to understand its mechanism of action in the context of mitochondrial-targeted therapies. The provided visualization of the inhibitory pathway further clarifies the central role of Complex III as the target of this powerful mitochondrial inhibitor.

References

Antimycin A1: A Technical Guide to its Role as a Q-cycle Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A1 is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the Q-cycle at Complex III (cytochrome bc1 complex). Its high specificity and efficacy have made it an invaluable tool in mitochondrial research, enabling detailed studies of cellular respiration, reactive oxygen species (ROS) production, and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects, detailed experimental protocols for its study, and its impact on cellular signaling pathways.

Mechanism of Action: Inhibition of the Q-cycle

This compound exerts its inhibitory effect by binding to the Qi site of cytochrome b, a subunit of Complex III. This binding event physically obstructs the transfer of electrons from the low-potential heme bL to the high-potential heme bH, and subsequently to ubiquinone. This interruption of the electron flow effectively stalls the Q-cycle, a critical process for pumping protons across the inner mitochondrial membrane and generating the proton-motive force necessary for ATP synthesis.

The blockage of the Q-cycle by this compound has several key consequences:

-

Inhibition of Electron Transport: The flow of electrons from ubiquinol (B23937) to cytochrome c is halted, leading to a reduction of upstream components of the electron transport chain and oxidation of downstream components.

-

Collapse of Mitochondrial Membrane Potential: The cessation of proton pumping leads to a rapid dissipation of the mitochondrial membrane potential (ΔΨm).

-

Increased Reactive Oxygen Species (ROS) Production: The accumulation of reduced components upstream of the block, particularly the ubisemiquinone (B1233062) intermediate at the Qo site, promotes the one-electron reduction of molecular oxygen to form superoxide (B77818) radicals (O2•−).

-

Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and the release of pro-apoptotic factors from the mitochondria can trigger programmed cell death.

Quantitative Data

The inhibitory potency of this compound can be quantified through various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the cell type, tissue, and experimental conditions.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Assay | IC50 Value | Reference |

| HCT-116 (colorectal cancer) | Cell Proliferation | 29 µg/mL | |

| A549 (lung adenocarcinoma) | Cell Growth | 2-100 µM (significant inhibition) | |

| ARPE-19 (retinal pigment epithelium) | Cell Viability (MTT assay) | ~20 µM (reduced to 57%) | |

| hRPE (human retinal pigment epithelium) | Cell Viability (MTT assay) | ~20 µM (reduced to 64%) |

Table 2: Effects of this compound on Mitochondrial Parameters

| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | A549 cells | 50 µM | ~38% loss | |

| ARPE-19 cells | 25 µM | Dose-dependent decrease | ||

| Oxygen Consumption Rate (OCR) | ARPE-19 cells | 1-20 µM | Drastic and rapid reduction | |

| Reactive Oxygen Species (ROS) | Cardiomyocytes | 10-40 µM | Significant increase |

Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess the impact of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupler)

-

Rotenone (B1679576) (Complex I inhibitor)

-

This compound (Complex III inhibitor)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 37°C incubator for 1 hour.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds. A typical sequence for a mitochondrial stress test is:

-

Port A: Oligomycin (e.g., 1.5 µM final concentration)

-

Port B: FCCP (e.g., 1.0 µM final concentration)

-

Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM each final concentration)

-

-

Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The injection of rotenone and antimycin A will inhibit all mitochondrial respiration, providing a measure of non-mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential upon treatment with this compound.

Materials:

-

Cells cultured on glass-bottom dishes or appropriate imaging plates

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Tetramethylrhodamine, Methyl Ester (TMRM)

-

This compound

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an appropriate imaging vessel.

-

Dye Loading: Wash the cells twice with HBSS. Incubate the cells with 25 nM TMRM in HBSS for 40 minutes at room temperature.

-

Image Acquisition (Baseline): After incubation, acquire baseline fluorescence images using a confocal microscope. Use a 560 nm laser for excitation and collect emission above 580 nm.

-

This compound Treatment: Add this compound to the cells at the desired final concentration.

-

Time-Lapse Imaging: Immediately begin acquiring a time-series of images at regular intervals (e.g., every 5 seconds) to monitor the change in TMRM fluorescence over time. A decrease in TMRM fluorescence intensity indicates depolarization of the mitochondrial membrane.

-

Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of interest over time. Normalize the post-treatment fluorescence to the baseline fluorescence to determine the percentage decrease in ΔΨm.

Cytochrome c Reduction Assay for Complex III Activity

This assay measures the activity of Complex III by monitoring the reduction of cytochrome c, a reaction that is inhibited by this compound.

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer

-

Cytochrome c (oxidized)

-

Dithiothreitol (DTT) for preparing reduced cytochrome c standard

-

This compound

-

Spectrophotometer capable of measuring absorbance at 550 nm in kinetic mode

Procedure:

-

Preparation of Reduced Cytochrome c Standard Curve:

-

Prepare a series of known concentrations of cytochrome c.

-

Add DTT to each standard to fully reduce the cytochrome c.

-

Measure the absorbance at 550 nm to generate a standard curve.

-

-

Sample Preparation: Isolate mitochondria from cells or tissues and determine the protein concentration.

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mix containing Complex III Assay Buffer.

-

For inhibitor control wells, add this compound to the reaction mix.

-

Add the mitochondrial sample to the appropriate wells.

-

-

Initiate Reaction: Add oxidized cytochrome c to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 550 nm at regular intervals (e.g., every 30 seconds) for up to 10 minutes.

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (increase in absorbance at 550 nm) for both the sample and inhibitor control wells.

-

The difference in the rates represents the this compound-sensitive Complex III activity.

-

Use the standard curve to convert the change in absorbance to the amount of cytochrome c reduced per unit time per amount of mitochondrial protein.

-

Visualizations

The Q-cycle and the Site of this compound Inhibition

Caption: this compound binds to the Qi site of Complex III, blocking electron transfer from cytochrome bH.

Experimental Workflow for Studying Q-cycle Inhibition

Structural Analogs of Antimycin A: A Technical Guide to Activity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A, a potent inhibitor of mitochondrial complex III, has long been a focal point of research due to its diverse biological activities, ranging from antifungal and insecticidal to anticancer properties. Its mechanism of action, primarily centered on the disruption of the electron transport chain, leads to a cascade of cellular events including the production of reactive oxygen species (ROS) and induction of apoptosis. This has spurred significant interest in the development of structural analogs of Antimycin A with modified activity profiles, enhanced target specificity, and reduced off-target toxicity. This technical guide provides an in-depth overview of the structural analogs of Antimycin A, their biological activities, the experimental protocols used to assess their function, and the signaling pathways they modulate.

Structure-Activity Relationships of Antimycin A Analogs

The biological activity of Antimycin A is intrinsically linked to its unique chemical structure, which consists of a 3-formamidosalicylic acid moiety linked via an amide bond to a nine-membered dilactone ring. Structure-activity relationship (SAR) studies have revealed that modifications to these key components can significantly impact the inhibitory potency and biological effects of the resulting analogs.

Key structural features critical for the activity of Antimycin A analogs include:

-

The Phenolic Hydroxyl Group: The phenolic -OH group on the salicylic (B10762653) acid ring is crucial for the inhibitory action of Antimycin A. Its acidity is a significant factor, with increased acidity often correlating with enhanced inhibitory activity.

-

The 3-Formylamino Group: This group, positioned ortho to the phenolic hydroxyl, is vital for the potent inhibitory activity of Antimycin A. Its conformation plays a critical role in the precise binding of the molecule to its target in the cytochrome bc1 complex. Bulky substituents in place of the formylamino group tend to decrease activity.

-

The Dilactone Ring: The nine-membered dilactone ring is another essential component for the canonical activity of Antimycin A. Analogs with modifications to this ring, such as ring expansion or replacement with long alkyl chains, often exhibit altered or diminished activity in inhibiting the electron transport chain. However, some ring-expanded analogs, like neoantimycins, have shown promising anticancer potential through different mechanisms.

Quantitative Activity of Antimycin A and Its Analogs

The following tables summarize the quantitative data on the biological activity of Antimycin A and several of its analogs across various assays.

| Compound | Target/Assay | Activity Metric | Value | Reference |

| Antimycin A | HeLa cell growth inhibition | IC50 | ~50 µM | [1] |

| HCT-116 cell proliferation | IC50 | 29 µg/mL | [2] | |

| A549 cell growth inhibition | - | Significant at 2-100 µM | [3] | |

| Oral cancer cell lines (CAL 27, Ca9-22) | - | Selective antiproliferation | [4] | |

| BWA466C | Filarial nematode respiration | Inhibition | Less potent than Antimycin A | [5] |

| Filarial nematode survival | - | Lethal in vitro | [5] | |

| BWA728C | Filarial nematode respiration | Inhibition | Less potent than Antimycin A | [5] |

| Filarial nematode survival | - | Lethal in vitro | [5] | |

| Respirantin Analog 2 | HeLa and MCF-7 cell lines | Cytotoxicity | High | [6] |

| Respirantin Analog 7 (demethylated) | HeLa and MCF-7 cell lines | Cytotoxicity | 1000-fold lower than analog 2 | [6] |

| Respirantin Analog 9 (hydroxylated) | HeLa and MCF-7 cell lines | Cytotoxicity | 100-fold lower than analog 2 | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Antimycin A and its analogs.

Protocol 1: Measurement of Mitochondrial Respiration Inhibition

This protocol is adapted from standard methods using the Seahorse XF Analyzer to assess the impact of compounds on mitochondrial function.

1. Cell Preparation:

- Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

- One hour prior to the assay, replace the growth medium with pre-warmed XF assay medium and incubate at 37°C in a non-CO2 incubator.

2. Cartridge Preparation:

- Hydrate a Seahorse XF sensor cartridge overnight in XF Calibrant at 37°C in a non-CO2 incubator.

- On the day of the assay, load the injector ports of the cartridge with the compounds to be tested (e.g., Antimycin A analogs) and mitochondrial respiratory chain inhibitors at desired concentrations. A typical loading order for a mitochondrial stress test is:

- Port A: Oligomycin (e.g., 1.5 µM final concentration)

- Port B: FCCP (e.g., 1.0 µM final concentration)

- Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM each final concentration)

3. Assay Execution:

- Place the cell culture plate into the Seahorse XF Analyzer.

- The instrument will equilibrate and then begin measuring the basal oxygen consumption rate (OCR).

- The pre-loaded compounds are sequentially injected, and OCR is measured after each injection.

4. Data Analysis:

- Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The inhibitory effect of the Antimycin A analog is determined by the reduction in OCR after its injection.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of fluorescent probes to measure mitochondrial and cytosolic ROS levels.

1. Cell Preparation:

- Culture cells to 80-90% confluency in a multi-well plate.

2. Probe Loading:

- For mitochondrial superoxide (B77818) detection, incubate cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.

- For cytosolic superoxide detection, incubate cells with Dihydroethidium (DHE) (e.g., 0.5 µM) for 20 minutes at 37°C.

3. Compound Treatment:

- Wash the cells with a suitable buffer (e.g., PBS or HBSS).

- Add the Antimycin A analog at the desired concentration and incubate for the specified time.

4. Fluorescence Measurement:

- Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

- For MitoSOX Red, use an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

- For DHE, use an excitation wavelength of ~535 nm and an emission wavelength of ~635 nm.

5. Data Analysis:

- Quantify the change in fluorescence intensity in treated cells compared to untreated controls to determine the effect of the analog on ROS production.

Protocol 3: Assessment of TRP Channel Activation via Calcium Imaging

This protocol outlines the use of calcium-sensitive fluorescent dyes to measure the activation of TRPA1 and TRPV1 channels.

1. Cell Preparation:

- Culture cells (e.g., HEK293 cells transfected with the TRP channel of interest or dissociated vagal sensory neurons) on glass coverslips.

2. Dye Loading:

- Incubate the cells with a calcium-sensitive dye such as Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at room temperature or 37°C.

3. Calcium Imaging:

- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

- Continuously perfuse the cells with an appropriate physiological buffer.

- Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm.

4. Compound Application:

- Establish a stable baseline fluorescence ratio.

- Apply the Antimycin A analog at the desired concentration through the perfusion system.

- As positive controls, apply known TRPA1 (e.g., AITC) or TRPV1 (e.g., capsaicin) agonists.

5. Data Analysis:

- Calculate the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an influx of intracellular calcium and, therefore, channel activation.

Signaling Pathways Modulated by Antimycin A and its Analogs

Antimycin A and its analogs exert their biological effects by modulating several key signaling pathways, primarily initiated by the inhibition of mitochondrial respiration.

Mitochondrial Electron Transport Chain Inhibition and ROS Production

The primary mechanism of action for Antimycin A is the inhibition of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. This blockage leads to the accumulation of electrons upstream, resulting in the increased production of superoxide radicals, a major form of ROS.

Caption: Inhibition of Mitochondrial Complex III by Antimycin A.

Induction of Apoptosis

The increase in ROS and disruption of mitochondrial function triggered by Antimycin A are potent inducers of the intrinsic apoptotic pathway. This involves changes in the expression of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.

Caption: Antimycin A-induced Apoptotic Signaling Pathway.

Activation of TRPA1 and TRPV1 Channels

Antimycin A-induced mitochondrial dysfunction can activate vagal sensory neurons through the transient receptor potential (TRP) channels, TRPA1 and TRPV1. This activation occurs through both ROS-dependent and ROS-independent mechanisms.

Caption: Dual Pathway of TRP Channel Activation by Antimycin A.

Conclusion

The structural framework of Antimycin A offers a versatile scaffold for the development of novel therapeutic agents. By understanding the intricate structure-activity relationships and the downstream signaling consequences of mitochondrial inhibition, researchers can rationally design analogs with improved pharmacological profiles. The experimental protocols and pathway diagrams presented in this guide serve as a comprehensive resource for professionals in the field of drug discovery and development, facilitating further exploration into the therapeutic potential of Antimycin A and its derivatives. The continued investigation into these compounds holds promise for the development of new treatments for a range of diseases, including cancer and parasitic infections.

References

- 1. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of two novel analogues of antimycin A on oxygen consumption and survival of filarial nematodes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gram-scale preparation of the antibiotic lead compound salicyl-AMS, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Antimycin A in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimycin A, a potent inhibitor of the mitochondrial electron transport chain, is a widely utilized tool in cell biology to induce apoptosis. By targeting complex III (cytochrome c reductase), antimycin A disrupts cellular respiration, leading to a cascade of events culminating in programmed cell death. This technical guide provides an in-depth exploration of the mechanisms underlying antimycin A-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating mitochondrial-dependent apoptotic pathways.

Core Mechanism of Action

Antimycin A exerts its primary effect by binding to the Qi site of cytochrome b within complex III of the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from cytochrome b to ubiquinone, effectively halting the electron flow. The immediate consequences of this inhibition are twofold: a collapse of the mitochondrial membrane potential (ΔΨm) and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide (B77818) anions (O2•-), from the Q cycle.[1][2] This surge in ROS creates a state of oxidative stress, which is a key initiator of the apoptotic cascade.

Quantitative Data on Antimycin A-Induced Apoptosis

The efficacy of antimycin A in inducing apoptosis varies across different cell lines and is dependent on concentration and exposure time. The following tables summarize key quantitative findings from various studies.

Table 1: IC50 Values of Antimycin A in Various Cell Lines

| Cell Line | IC50 Value | Exposure Time | Reference |

| Human Pulmonary Fibroblast (HPF) | ~150 µM | 24 h | [3] |

| HCT-116 Colorectal Cancer | 29 µg/mL | Not Specified | [4] |

| A549 Human Lung Cancer | > 50 µM | 72 h | [5] |

| L6 Rat Skeletal Muscle (Glucose medium) | ~10 µM | 24 h | [6] |

| L6 Rat Skeletal Muscle (Galactose medium) | ~0.1 µM | 24 h | [6] |

| H9c2 Rat Cardiomyoblasts (Glucose medium) | ~1 µM | 24 h | [6] |

| H9c2 Rat Cardiomyoblasts (Galactose medium) | ~0.01 µM | 24 h | [6] |

| HepG2 Human Hepatoma (Glucose medium) | ~10 µM | 24 h | [6] |

| HepG2 Human Hepatoma (Galactose medium) | ~0.1 µM | 24 h | [6] |

Table 2: Effects of Antimycin A on Apoptotic Markers

| Cell Line | Antimycin A Concentration | Parameter Measured | Result | Reference |

| ARPE-19 | 20 µM | Cell Viability (MTT assay) | Reduced to 57% | [7] |

| hRPE | 20 µM | Cell Viability (MTT assay) | Reduced to 64% | [7] |

| ARPE-19 | 20 µM | LDH Release | 2.4-fold increase | [7] |

| hRPE | 20 µM | LDH Release | 1.7-fold increase | [7] |

| A549 | 50 µM | Apoptosis (Annexin V staining) | ~17% of cells | [5][8] |

| A549 | 50 µM | Loss of Mitochondrial Membrane Potential (ΔΨm) | ~38% of cells | [5][8] |

| HepG2 | 10 nM | Superoxide Production (MitoSOX) | ~4-fold increase | [9] |

Signaling Pathways in Antimycin A-Induced Apoptosis

The apoptotic signaling cascade initiated by antimycin A is a multi-faceted process involving the interplay of mitochondrial dysfunction, oxidative stress, Bcl-2 family proteins, and caspases.

Intrinsic (Mitochondrial) Apoptosis Pathway

The primary pathway activated by antimycin A is the intrinsic, or mitochondrial, pathway of apoptosis. The key molecular events are depicted in the following diagram.

Caption: Antimycin A-induced intrinsic apoptosis pathway.

Antimycin A inhibits Complex III, leading to ROS production and a collapse of the mitochondrial membrane potential (ΔΨm).[7] This promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, an event that can be further enhanced by the ROS-mediated inhibition of the anti-apoptotic protein Bcl-2.[10][11] Bax oligomerization forms pores in the outer mitochondrial membrane, facilitating the release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[4]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study antimycin A-induced apoptosis.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A549, HCT-116, ARPE-19) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Antimycin A Preparation: Prepare a stock solution of antimycin A in a suitable solvent such as DMSO or ethanol.[12] Further dilute the stock solution in culture medium to the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of antimycin A. A vehicle control (medium with the solvent at the same final concentration) should always be included.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol is for the detection of apoptosis by flow cytometry.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13][14]

Caption: Workflow for Annexin V/PI apoptosis assay.

Measurement of Mitochondrial Superoxide Production with MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, for analysis by flow cytometry.

-

Cell Preparation: Culture and treat cells with antimycin A as described in section 4.1.

-

MitoSOX Loading: After the desired treatment time, add MitoSOX Red reagent to the culture medium to a final concentration of 5 µM.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with a warm buffer (e.g., HBSS with calcium and magnesium).

-

Cell Harvesting: Harvest the cells as described in section 4.2.1.

-

Analysis: Resuspend the cells in a suitable buffer and analyze immediately by flow cytometry, using an appropriate laser and filter set for red fluorescence.[12][15]

Caption: Workflow for mitochondrial ROS detection with MitoSOX.

Western Blot Analysis of Cytochrome c Release

This protocol describes the detection of cytochrome c in cytosolic and mitochondrial fractions.

-

Cell Fractionation:

-

Harvest approximately 5 x 10^7 treated and control cells.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in a cytosol extraction buffer containing DTT and protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

Resuspend the mitochondrial pellet in a mitochondrial extraction buffer.[16]

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against cytochrome c.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

-

Conclusion

Antimycin A is a valuable pharmacological tool for inducing and studying the intrinsic pathway of apoptosis. Its well-defined mechanism of action, centered on the inhibition of mitochondrial complex III and subsequent ROS production, provides a robust model for investigating the roles of mitochondria, Bcl-2 family proteins, and caspases in programmed cell death. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize antimycin A in their studies of apoptosis and for professionals in the field of drug development targeting mitochondrial pathways. Careful consideration of cell-type-specific responses and appropriate experimental controls are crucial for obtaining reliable and reproducible results.

References

- 1. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V-PE Kit Protocol [hellobio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 17. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Use of Antimycin A in Cellular Respiration Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Tool Forged by Microbes

Antimycin A, a secondary metabolite produced by bacteria of the Streptomyces genus, has been an indispensable tool in the study of cellular respiration for over half a century.[1][2] First identified for its potent antifungal properties, its true value in the laboratory emerged from its highly specific and potent inhibition of the mitochondrial electron transport chain (ETC).[3] This technical guide provides a historical perspective on the pivotal role of Antimycin A in elucidating the mechanisms of mitochondrial function, its impact on our understanding of cellular bioenergetics, and its continued relevance in modern research.

Discovery and Early Characterization

The journey of Antimycin A began with its isolation in the late 1940s and early 1950s.[4] Initial studies quickly established its powerful inhibitory effect on cellular respiration.[5] Researchers like V.R. Potter and A.E. Reif, in their seminal 1952 paper, were among the first to systematically document the inhibition of an electron transport component by Antimycin A, laying the groundwork for its use as a specific molecular probe.[5] These early investigations characterized it as a formidable inhibitor of oxidative phosphorylation, the primary process by which cells generate ATP.

Mechanism of Action: Pinpointing Complex III

Decades of research have precisely defined the molecular target of Antimycin A. It acts as a high-affinity inhibitor of Complex III (cytochrome c reductase or the cytochrome bc1 complex) of the mitochondrial ETC.[1][2][6]

Specifically, Antimycin A binds to the Qi site of cytochrome b, a subunit of Complex III.[1][6] This binding event physically obstructs the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the flow of electrons through the latter stages of the transport chain.[6][7][8] This disruption prevents the establishment of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1]

The inhibition disrupts the crucial Q-cycle, a process within Complex III that facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1] The blockage leads to a highly reduced state of the components upstream of the inhibition site (like Complex I and Coenzyme Q) and a highly oxidized state for components downstream (like cytochrome c and Complex IV).

Caption: Antimycin A blocks the electron transport chain at Complex III.

Key Historical Experiments and Protocols

Antimycin A was instrumental in the foundational studies of mitochondrial bioenergetics, particularly in the work of Britton Chance and others who defined the respiratory states of mitochondria.[9][10][11] By using Antimycin A in combination with substrates for different complexes, researchers could precisely dissect the electron flow pathway.

Quantitative Data: Inhibition of Oxygen Consumption

The inhibitory effect of Antimycin A is potent and concentration-dependent. It has been used across a wide range of concentrations in various experimental systems.

| Experimental System | Substrate(s) | Antimycin A Concentration | Observed Effect | Reference |

| Isolated Rat Hepatocytes | Endogenous | Titration | 60% decrease in antimycin titer after chronic ethanol (B145695) treatment | [12] |

| Human Lung Cancer Cells (A549) | Culture Media | 2-100 µM | Significant inhibition of cell growth | [8] |

| Isolated Mitochondria | Malate/Pyruvate | Not specified | Drastic reduction in Oxygen Consumption Rate (OCR) | [13][14] |

| Rhizoctonia solani | Culture Media | 26.66 µg/mL | 92.55% inhibition rate of fungal growth | [15][16] |

| Human RPE Cells | Culture Media | 1-20 µM | Rapid and major reduction in OCR | [14] |

Generalized Experimental Protocol: Measuring Mitochondrial Respiration

A classic application of Antimycin A is in polarography or extracellular flux analysis (e.g., Seahorse XF) to measure oxygen consumption and delineate mitochondrial function.[17][18][19]

Objective: To measure the effect of Antimycin A on mitochondrial respiration in isolated mitochondria.

Materials:

-

Isolated mitochondria preparation

-

Respiration buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 5 mM MgCl2, 5 mM KPO4, 1 mM EDTA, pH 7.4)[19]

-

Substrates (e.g., succinate, glutamate/malate)

-

ADP (Adenosine diphosphate)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Antimycin A (Complex III inhibitor)

-

Rotenone (Complex I inhibitor)

-

Oxygen electrode (e.g., Clark-type) or extracellular flux analyzer

Methodology:

-

Calibration: Calibrate the oxygen electrode system with air-saturated respiration buffer.

-

Basal Respiration: Add a known quantity of isolated mitochondria to the chamber containing respiration buffer.

-

State 3 Respiration: Add a substrate that donates electrons to Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate). Following stabilization, add a limited amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3).

-

State 4 Respiration: Once the ADP is phosphorylated to ATP, respiration will slow to the resting rate (State 4).

-

ATP Synthase Inhibition: Add Oligomycin to block ATP synthase. The remaining oxygen consumption is primarily due to proton leak across the inner membrane.

-

Maximal Respiration: Add an uncoupler like FCCP to dissipate the proton gradient, causing the electron transport chain to work at its maximum rate.

-

Complex III Inhibition: Inject Antimycin A into the chamber. A sharp and significant drop in oxygen consumption will be observed, demonstrating the inhibition of the electron transport chain at Complex III.[20]

-

Non-Mitochondrial Respiration: The residual oxygen consumption after the addition of Antimycin A (and often Rotenone) is considered non-mitochondrial.[17][20]

Caption: A typical workflow for assessing mitochondrial function using Antimycin A.

A Window into Reactive Oxygen Species (ROS) Production

One of the most significant consequences of inhibiting Complex III with Antimycin A is the massive production of reactive oxygen species (ROS), specifically the superoxide (B77818) radical (O₂⁻).[1][3][21]

When electron flow is blocked at the Qi site, electrons back up, leading to a highly reduced Coenzyme Q pool. This causes the accumulation of an unstable semiquinone intermediate (QH•) at the Qo site of Complex III.[22] This semiquinone can then readily donate an electron to molecular oxygen, generating superoxide.[22][23] This phenomenon, first explored in detail by researchers like Britton Chance, established Complex III as a major site of mitochondrial ROS production.[11][13] Antimycin A remains a standard tool for inducing mitochondrial oxidative stress in experimental models.[24][25]

References

- 1. Antimycin A - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. login.medscape.com [login.medscape.com]

- 4. Discovery of Potent Broad Spectrum Antivirals Derived from Marine Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of an electron transport component by antimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Britton Chance [brittonchance.org]

- 10. Britton Chance - Wikipedia [en.wikipedia.org]